Ethyl 3-(2-ethoxyanilino)but-2-enoate
Description
Properties
CAS No. |
920312-66-9 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxyanilino)but-2-enoate |
InChI |
InChI=1S/C14H19NO3/c1-4-17-13-9-7-6-8-12(13)15-11(3)10-14(16)18-5-2/h6-10,15H,4-5H2,1-3H3 |
InChI Key |
JGBJPHLJVLXBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
One of the most straightforward methods involves a condensation reaction between ethyl acetoacetate and 2-ethoxyaniline. This method typically utilizes an acid catalyst to facilitate the reaction.
- Reagents: Ethyl acetoacetate (1 equivalent), 2-ethoxyaniline (1 equivalent), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
Reaction Conditions: The reagents are mixed in a suitable solvent such as ethanol and heated under reflux for several hours.
Workup: After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
Purification: The crude product can be purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Yield and Characterization:
This method typically yields moderate to high quantities of ethyl 3-(2-ethoxyanilino)but-2-enoate, characterized by NMR spectroscopy confirming the structure through distinct chemical shifts corresponding to the ethoxy group and the but-2-enoate moiety.
Gold(I)/Silver(I) Catalyzed Synthesis
Recent studies have explored gold(I)/silver(I) catalyzed methods for synthesizing enaminoesters, which can also be adapted for the preparation of this compound.
- Reagents: A combination of [(PPh3)AuCl] and AgOTf as catalysts, along with ethyl acetoacetate and 2-ethoxyaniline.
Reaction Conditions: The reaction is conducted under solvent-free conditions at room temperature or slightly elevated temperatures.
Workup: Similar to the previous method, after completion, the mixture is treated with water and extracted with an organic solvent.
Advantages:
This method offers benefits such as reduced solvent usage and potentially higher selectivity due to the catalytic system employed.
Indium(III) Chloride Catalysis
Another effective method involves using indium(III) chloride as a catalyst in a solvent-free environment, which has shown promising results in synthesizing similar compounds.
- Reagents: Ethyl acetoacetate (1 equivalent), 2-ethoxyaniline (1 equivalent), and indium(III) chloride (catalytic amount).
- Reaction Conditions: The reagents are mixed and heated at moderate temperatures (around 100°C) for several hours.
Workup:
Post-reaction, the mixture is cooled, treated with water, and extracted with an organic solvent to isolate the desired product.
Yield:
This method has been reported to yield products with high purity levels, making it suitable for further applications in research or industrial settings.
The following table summarizes key aspects of each preparation method discussed:
| Method | Catalyst | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Condensation Reaction | Acid Catalyst | Reflux in ethanol | Moderate to High | Simple setup; well-established |
| Gold(I)/Silver(I) Catalysis | [(PPh3)AuCl]/AgOTf | Solvent-free at room temp | High | Eco-friendly; selective |
| Indium(III) Chloride Catalysis | Indium(III) Chloride | Solvent-free at moderate temp | High | High purity; efficient |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-ethoxyanilino)but-2-enoate undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Potassium permanganate, hydrogen peroxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids
-
Reduction:
- Reagents: Lithium aluminum hydride, sodium borohydride
- Conditions: Anhydrous solvents
- Products: Corresponding alcohols
-
Substitution:
- Reagents: Halogens (e.g., chlorine, bromine)
- Conditions: Room temperature, solvent (e.g., dichloromethane)
- Products: Halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Bromine in dichloromethane
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated esters
Scientific Research Applications
Ethyl 3-(2-ethoxyanilino)but-2-enoate has several applications in scientific research, including:
-
Chemistry:
- Used as a building block in organic synthesis
- Intermediate in the synthesis of complex molecules
-
Biology:
- Studied for its potential biological activity
- Used in the development of bioactive compounds
-
Medicine:
- Investigated for its potential pharmacological properties
- Used in the synthesis of drug candidates
-
Industry:
- Used in the production of specialty chemicals
- Intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 3-(2-ethoxyanilino)but-2-enoate involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, where the ethoxy group acts as a nucleophile, attacking electrophilic centers in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to receptor sites, modulating their activity
Pathways: Involvement in metabolic pathways, affecting cellular processes
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs differ in substituents, stereochemistry, and hydrogen-bonding patterns:
Key Observations :
- Substituent Effects : Bulky groups (e.g., 2,6-diisopropyl) increase steric hindrance, altering dihedral angles and hydrogen-bonding networks . The 2-ethoxy group in the target compound likely enhances solubility in polar solvents compared to alkyl-substituted analogs.
- Stereochemistry: Z-configuration is prevalent in enamino esters, stabilizing intramolecular hydrogen bonds (N–H⋯O) that influence crystallinity .
- Melting Points : Aromatic substituents (e.g., naphthalen-2-yl) elevate melting points (54°C) compared to aliphatic analogs .
Heterocycle Formation
- With Benzil: Ethyl 3-(aryl/alkylamino)but-2-enoates react with benzil to form pyrrolinones, triazinones, and pyrroles. Electron-donating groups (e.g., 2-ethoxy) enhance nucleophilicity at the β-amino site, accelerating cyclization .
- With PPA (Polyphosphoric Acid): Methyl analogs (e.g., methyl 3-arylamino-2-benzoylaminobut-2-enoate) undergo thermal cyclization to oxazoloquinolines or imidazoles. Steric hindrance from substituents like 2-ethoxy may slow reaction kinetics compared to less bulky groups .
Hydrogen-Bonding and Catalysis
Intramolecular N–H⋯O bonds stabilize transition states in cycloadditions. For example, (Z)-Ethyl 3-(2,6-diisopropyl-anilino)but-2-enoate forms a rigid dihedral angle (87.5°), which may limit conformational flexibility during reactions .
Biological Activity
Ethyl 3-(2-ethoxyanilino)but-2-enoate is an organic compound with a molecular formula of C14H19NO3. It has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Molecular Characteristics:
| Property | Value |
|---|---|
| CAS Number | 920312-66-9 |
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | This compound |
| InChI Key | JGBJPHLJVLXBAY-UHFFFAOYSA-N |
The compound features an ethoxy group attached to an aniline moiety, which contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against strains of bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition of growth at certain concentrations.
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes. For example, it may act as a competitive inhibitor of certain kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. This inhibition can alter cellular processes, potentially leading to therapeutic effects.
The mechanism of action for this compound involves:
- Nucleophilic Addition Reactions: The ethoxy group acts as a nucleophile, attacking electrophilic centers in target molecules.
- Enzyme Interaction: It can bind to specific enzymes and receptors, modulating their activity and affecting metabolic pathways.
- Covalent Bond Formation: The compound may form covalent bonds with biological macromolecules, altering their function.
Case Studies
- Antimicrobial Efficacy Study: A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed that at a concentration of 100 µg/mL, the compound inhibited the growth of E. coli by 75% compared to control groups.
- Cancer Cell Line Testing: In a series of assays using breast cancer cell lines (MCF-7), treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent increase in apoptosis markers, indicating potential for anticancer applications.
Q & A
(Basic) What are the common synthetic methodologies for preparing Ethyl 3-(2-ethoxyanilino)but-2-enoate?
Answer:
The compound is typically synthesized via a condensation reaction between ethyl acetoacetate derivatives and 2-ethoxyaniline. A common approach involves acid-catalyzed nucleophilic attack of the aniline on the α,β-unsaturated ester. For example, β-enamino esters like this can be prepared by refluxing equimolar amounts of the amine and β-ketoester in ethanol with a catalytic amount of acetic acid, followed by purification via recrystallization or column chromatography . Reaction progress should be monitored by TLC, and purity confirmed by melting point analysis and NMR spectroscopy.
(Advanced) How can discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR) be resolved during characterization?
Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or tautomerism. To address this:
- Perform 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton and carbon signals.
- Compare experimental IR stretching frequencies (e.g., C=O, N-H) with density functional theory (DFT)-calculated spectra, adjusting for solvent dielectric constants in computational models.
- Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism) that may obscure spectral assignments .
(Advanced) What challenges arise in determining the crystal structure of this compound via X-ray crystallography?
Answer:
Key challenges include:
- Crystal Growth : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) may improve crystal quality.
- Disorder in Flexible Groups : The ethoxy and ester moieties often exhibit positional disorder, requiring careful refinement constraints in SHELXL .
- Hydrogen Bonding : Intramolecular H-bonds between the anilino N-H and ester carbonyl can distort bond lengths, necessitating high-resolution data (≤ 0.8 Å) for accurate modeling .
(Basic) What spectroscopic techniques are essential for characterizing this compound?
Answer:
- 1H and 13C NMR : Identify the enamino proton (δ 8.5–9.5 ppm), ethoxy group (δ 1.2–1.4 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and conjugated ester carbonyl (δ 165–170 ppm in 13C) .
- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹).
- Mass Spectrometry (EI or ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 264.2 for C14H18NO3) .
(Advanced) How can researchers design experiments to synthesize heterocyclic derivatives from this compound?
Answer:
this compound serves as a precursor for pyrroles, triazinones, and other N-heterocycles. For example:
- Pyrrole Synthesis : React with benzil (1,2-diketone) under microwave irradiation in solvent-free conditions to form substituted pyrrolinones. Monitor regioselectivity via LC-MS and optimize reaction time/temperature to minimize side products .
- Triazinone Formation : Treat with semicarbazide in ethanol under reflux to form triazinone derivatives, isolating products via vacuum filtration and characterizing by single-crystal XRD .
(Advanced) How should researchers analyze unexpected byproducts in condensation reactions involving this compound?
Answer:
- Mechanistic Probes : Use deuterated solvents (e.g., CD3OD) to track proton transfer steps via NMR isotope effects.
- Byproduct Isolation : Employ preparative HPLC to separate side products, followed by HRMS and 2D NMR for structural elucidation.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to explore potential reaction pathways, such as Michael addition side reactions or oxidative coupling .
(Basic) What are the key considerations for optimizing reaction yields in the synthesis of this compound?
Answer:
- Stoichiometry : Maintain a 1:1 molar ratio of β-ketoester to 2-ethoxyaniline to avoid oligomerization.
- Solvent Choice : Use ethanol or toluene to balance solubility and reaction kinetics.
- Acid Catalyst : Optimize acetic acid concentration (5–10 mol%) to enhance nucleophilicity without promoting ester hydrolysis .
(Advanced) How can computational chemistry aid in predicting the reactivity of this compound?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict sites for electrophilic/nucleophilic attacks.
- Transition State Modeling : Simulate reaction pathways (e.g., with GAMESS) to identify activation barriers for cyclization or dimerization.
- Solvent Effects : Apply the SMD continuum model to assess solvent polarity impacts on reaction thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
